molecular formula C7H8N2O2 B1317749 2-(3-Aminopyridin-2-yl)acetic acid CAS No. 80352-63-2

2-(3-Aminopyridin-2-yl)acetic acid

Cat. No. B1317749
CAS RN: 80352-63-2
M. Wt: 152.15 g/mol
InChI Key: MWRPQJISCIAKFV-UHFFFAOYSA-N
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Description

“2-(3-Aminopyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is a solid substance and is used in the synthesis of other chemical compounds .


Synthesis Analysis

The synthesis of “2-(3-Aminopyridin-2-yl)acetic acid” involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo .


Molecular Structure Analysis

The molecular structure of “2-(3-Aminopyridin-2-yl)acetic acid” is represented by the InChI code 1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) . This indicates that the molecule consists of a pyridine ring with an amino group at the 3rd position and an acetic acid group at the 2nd position .


Physical And Chemical Properties Analysis

“2-(3-Aminopyridin-2-yl)acetic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

2-(3-Aminopyridin-2-yl)acetic acid is fundamental in the synthesis and structural study of various compounds. It serves as a precursor for synthesizing (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, with the molecular conformations of the products analyzed through 1H NMR spectral and X-Ray data (Chui et al., 2004). Additionally, the reactivity of 2-aminopyridine with Meldrum’s acid and aryl glyoxals or aryl aldehydes has been explored, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi et al., 2021).

Chemical Synthesis and Derivatives Development

This compound is instrumental in the chemical synthesis of various derivatives. A notable example is the development of alternate synthetic routes for β-3 receptor agonists, enhancing the efficiency of the synthesis process (Scott et al., 2004). Furthermore, it plays a crucial role in the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, highlighting its utility in streamlined and environmentally friendly synthetic processes (Tang et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(3-aminopyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRPQJISCIAKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507849
Record name (3-Aminopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopyridin-2-yl)acetic acid

CAS RN

80352-63-2
Record name (3-Aminopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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